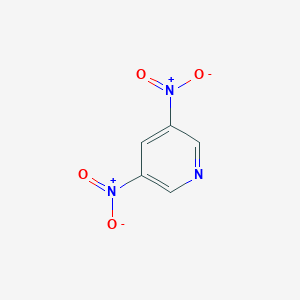

3,5-Dinitropyridine

概要

説明

Synthesis Analysis

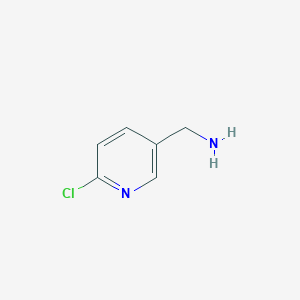

- Synthesis Methodology : The synthesis of 3,5-Dinitropyridine involves nitration and condensation reactions. A study by Zhou et al. (2017) describes the synthesis of a related compound, 4-amino-2, 6-bis(5-amino-1H-tetrazol)-3, 5-dinitropyridine, through a two-step reaction process starting from 4-amino-2, 6-dichloropyridine (Zhou et al., 2017).

- Alternative Synthesis Approaches : Nakaike et al. (2014) detail a method for synthesizing 4-substituted 3,5-dinitro-1,4-dihydropyridines through the self-condensation of β-formyl-β-nitroenamines (Nakaike et al., 2014).

Molecular Structure Analysis

- Molecular Conformation : The study of the structure of 2-methoxy-3,5-dinitropyridine by Punte et al. (1990) reveals insights into the molecular conformation, showing that the molecule is not planar and exhibits rotation of certain groups out of the pyridine ring (Punte et al., 1990).

Chemical Reactions and Properties

- Amination Reactions : Woźniak et al. (1993) explored the amination of 3,5-dinitropyridines, leading to various substituted compounds, highlighting the versatility of 3,5-dinitropyridine in chemical synthesis (Woźniak et al., 1993).

- NMR Data Analysis : Theoretical and experimental NMR data for derivatives of 3,5-dinitropyridine were provided by Wandas and Talik (2013), offering insights into the structural and electronic properties of these compounds (Wandas & Talik, 2013).

Physical Properties Analysis

- Thermal Behavior : The thermal behavior of related energetic materials derived from 3,5-dinitropyridine was studied by Ma et al. (2018), providing insights into the stability and detonation properties of these compounds (Ma et al., 2018).

Chemical Properties Analysis

- Kinetic and Equilibrium Studies : Crampton et al. (2003) conducted studies on the sigma-adduct formation and nucleophilic substitution in reactions involving 3,5-dinitropyridine derivatives, contributing to a deeper understanding of its reactivity (Crampton et al., 2003).

- Vibrational Spectroscopy and DFT Studies : Asath et al. (2016) combined experimental and computational methods to analyze the conformational and vibrational properties of 2-hydroxy-3,5-dinitropyridine, providing valuable information about the compound's structure and behavior (Asath et al., 2016).

科学的研究の応用

Summary of the Application

3,5-Dinitropyridin-2yl substituted naphthalimide-based fluorescent probe is developed for the sensitive and selective detection of biothiols . The fluorescence of the probe is quenched by the electron-withdrawing 3,5-dinitropyridin-2-yl group via the photoinduced electron transfer process, and turned on by biothiol-triggered nucleophilic aromatic substitution .

Methods of Application or Experimental Procedures

The sensing mechanism was confirmed by HPLC analysis and theoretical calculations .

Results or Outcomes

The probe shows a satisfactory response time of 30 min with low detection limits (Cys: 0.32 μM; Hcy: 0.88 μM; GSH: 0.46 μM) . Furthermore, the probe was successfully utilized to detect endogenous and exogenous biothiols in HeLa cells .

2. Catalyst in Solid Propellants

Summary of the Application

The lead salt of 2-hydroxy-3,5-dinitropyridine finds application in solid propellants as catalysts .

Results or Outcomes

3. Rapid Detection of H2S in Water, Foodstuff Samples and Living Cells

Summary of the Application

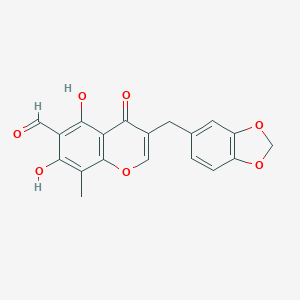

A 3,5-dinitropyridin-2yl Substituted Flavonol-based Fluorescent Probe has been synthesized for the rapid and specific detection of H2S . The probe exhibits excellent selectivity and anti-interference properties, a short response time, large Stokes shift, and low detection limit . It can be used to track H2S production during food spoilage by tracking color changes, thereby enabling real-time monitoring of food freshness .

Methods of Application or Experimental Procedures

The recognizing site of H2S was predicted through Electrostatic potential and ADCH charges calculations, while the sensing mechanism of H2S was determined via HRMS analysis and DFT calculation .

Results or Outcomes

Upon exposure to H2S, the probe displays a remarkable increase in fluorescence intensity at 542 nm . The probe has a recovery rate ranging from 92.00 to 102.10% for detecting H2S in water samples . The bioimaging experiments demonstrate the capability of the probe to detect both endogenous and exogenous H2S in living cells .

Safety And Hazards

3,5-Dinitropyridine is considered hazardous. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . It should be stored in a well-ventilated place and kept in a tightly closed container .

将来の方向性

Future research could focus on the development of more sensitive and selective detection methods for biothiols using 3,5-dinitropyridin-2yl substituted naphthalimide-based fluorescent probes . Additionally, the thermal stability of 2,6-bis (picrylamino)-3,5-dinitropyridine (PYX) and its thermal decomposition mechanism could be further investigated .

特性

IUPAC Name |

3,5-dinitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O4/c9-7(10)4-1-5(8(11)12)3-6-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSIFTKIXZLPHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344578 | |

| Record name | 3,5-Dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dinitropyridine | |

CAS RN |

940-06-7 | |

| Record name | 3,5-Dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

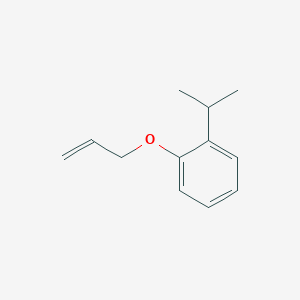

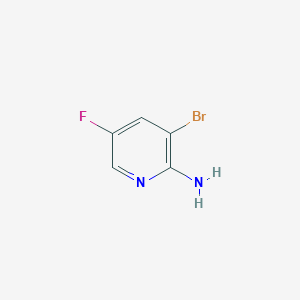

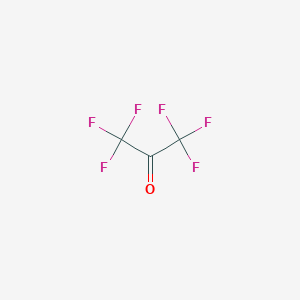

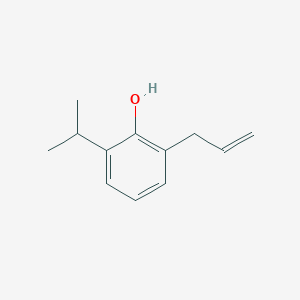

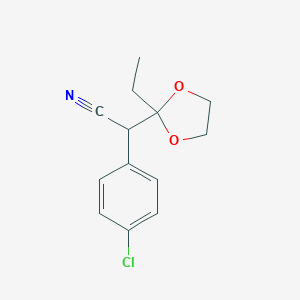

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

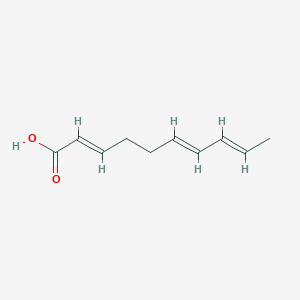

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B58086.png)